molecular formula C22H15F2N7O B6482803 2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1007085-10-0

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6482803
CAS No.: 1007085-10-0
M. Wt: 431.4 g/mol
InChI Key: IDZHQYWSUZWLSS-UHFFFAOYSA-N
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Description

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a complex organic compound with significant interest in scientific research. This compound features a combination of fluorine atoms, a pyrazolo[3,4-d]pyrimidine ring, and a benzamide moiety. Its unique structure positions it as a potent candidate in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide involves multiple steps:

  • Formation of the 1H-pyrazolo[3,4-d]pyrimidine Ring: : This usually begins with the cyclization of appropriate intermediates under acidic or basic conditions.

  • Incorporation of the 4-fluorophenyl Group: : This step often involves the use of Suzuki coupling reactions, employing palladium catalysts.

  • Attachment of the Benzamide Moiety: : Final stages typically include amide bond formation using reagents like carbodiimides (e.g., DCC) in the presence of coupling agents like HOBt.

Industrial Production Methods

Industrial-scale production would require optimization of these reaction conditions for yield and purity. Typical strategies involve the use of continuous flow reactors to manage the exothermic reactions and ensure consistent quality. Process intensification techniques, such as microwave-assisted synthesis or ultrasound irradiation, might also be employed to shorten reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide can undergo:

  • Substitution Reactions: : Particularly at the fluorine sites.

  • Oxidation and Reduction Reactions: : Dependent on specific functional groups within the molecule.

  • Hydrolysis: : Especially under acidic or basic conditions.

Common Reagents and Conditions

Common reagents include:

  • Nucleophiles: : For substitution reactions.

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products of these reactions would be fluorinated derivatives, oxidized or reduced forms, and hydrolyzed fragments, depending on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide has a wide array of applications:

  • Chemistry: : Studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Investigating its interaction with biological macromolecules.

  • Medicine: : Exploring its potential as a therapeutic agent in treating diseases, such as cancers or inflammatory conditions.

  • Industry: : Utilizing its properties for the development of new materials or pharmaceuticals.

Mechanism of Action

The compound's mechanism of action often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors due to its structural components.

  • Pathways Involved: : Modulating signaling pathways that control cell proliferation, apoptosis, or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

  • 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Uniqueness

The fluorine atoms in 2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide confer unique electronic properties, enhancing its binding affinity and selectivity compared to other similar compounds. This uniqueness makes it particularly interesting for drug discovery and development.

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Properties

IUPAC Name

2-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-10-19(28-22(32)16-4-2-3-5-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-8-6-14(23)7-9-15/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHQYWSUZWLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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